

Crystal Structure of Imidazo[1,5-a]pyridine Analog: A Technical Guide

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Compound of Interest

Compound Name: *Imidazo[1,5-a]pyridin-1-ylmethanol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and synthesis of imidazo[1,5-a]pyridine derivatives, with a specific focus on a structurally related analog, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. The imidazo[1,5-a]pyridine core is a significant pharmacophore found in numerous biologically active compounds, making a thorough understanding of its structural characteristics crucial for rational drug design and development.

[\[1\]](#)[\[2\]](#)

Crystallographic Data of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol

The crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, an analog of **Imidazo[1,5-a]pyridin-1-ylmethanol**, has been determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system.[\[3\]](#)[\[4\]](#) A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol[\[3\]](#)[\[4\]](#)

Parameter	Value
Chemical Formula	C ₉ H ₁₀ N ₂ O
Formula Weight	162.19
Crystal System	Triclinic
Space Group	P-1
a (Å)	7.3637 (2)
b (Å)	8.1589 (2)
c (Å)	8.3966 (2)
α (°)	62.355 (1)
β (°)	67.291 (2)
γ (°)	88.386 (2)
Volume (Å ³)	405.14 (2)
Z	2
Temperature (K)	296
Radiation (Å)	Mo Kα (λ = 0.71073)
μ (mm ⁻¹)	0.09
Crystal Size (mm)	0.38 × 0.32 × 0.27
Reflections Collected	10226
Independent Reflections	2089
R _{int}	0.019
R[F ² > 2σ(F ²)]	0.043
wR(F ²)	0.123
Goodness-of-fit (S)	1.04

Molecular and Crystal Packing Analysis

The imidazo[1,2-a]pyridine moiety in (5-methylimidazo[1,2-a]pyridin-2-yl)methanol is nearly planar, with a root-mean-square deviation of 0.024 Å.[3][5] The methanol group is oriented almost perpendicularly to this plane.[3][5]

In the crystal, molecules are linked into inversion dimers through O—H...N hydrogen bonds, forming an R²₂(10) ring motif.[3][5] These dimers are further connected by C—H...O hydrogen bonds, creating ribbons that extend along the [6] direction.[3][5] The three-dimensional structure is stabilized by π – π interactions between the imidazo[1,2-a]pyridine rings of adjacent ribbons, with centroid-centroid distances ranging from 3.4819 (8) to 3.7212 (8) Å.[3][5]

Experimental Protocols

Synthesis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol

The synthesis of the title compound is a two-step process:



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Caption: Synthetic workflow for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.

Step 1: Synthesis of Ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate[3]

- A mixture of 6-methylpyridin-2-amine and ethyl bromopyruvate is heated in boiling methanol.
- The reaction mixture is maintained at 343 K for 4 hours.

- The mixture is then cooled to 273 K and neutralized with sodium carbonate (Na_2CO_3).
- The product is extracted with dichloromethane.
- The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate (60% yield).^[3]

Step 2: Synthesis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol^[3]

- The ester from the previous step is reduced using lithium aluminum hydride (LiAlH_4) in methanol at room temperature for 2 hours.
- The resulting solid is recrystallized from ethanol to afford colorless crystals of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (67% yield, m.p. 413 K).^[3]

Single-Crystal X-ray Diffraction



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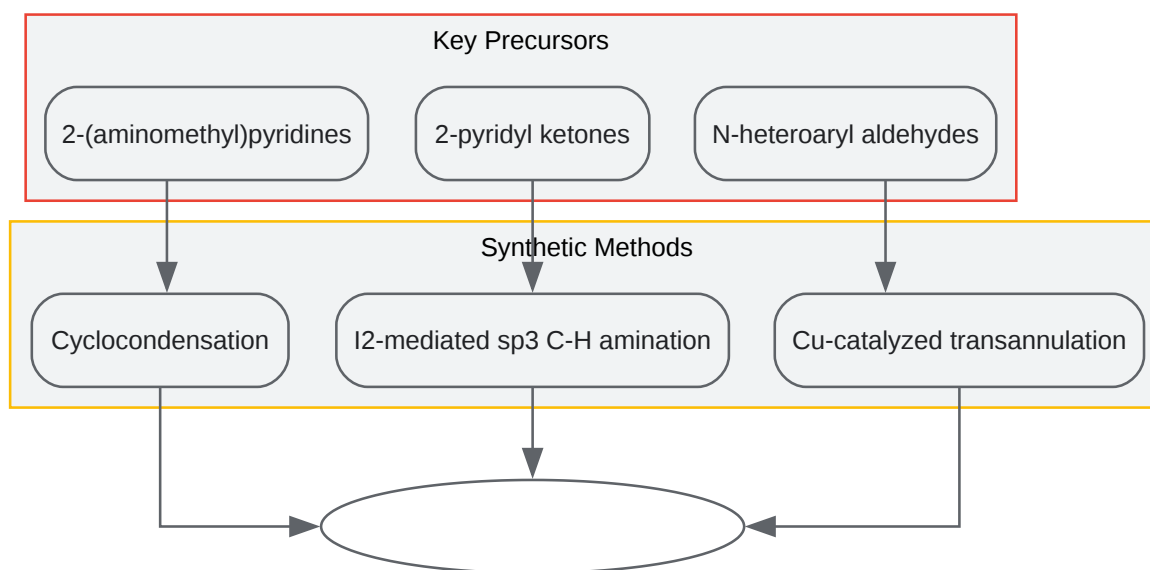
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol was collected on a Bruker X8 APEX diffractometer.^{[3][4]} The structure was solved using SHELXS97 and refined with SHELXL97.^[3] Hydrogen atoms were located in a difference Fourier map and treated as riding atoms.^[4]

General Synthetic Approaches to Imidazo[1,5-a]pyridines

Several synthetic strategies have been developed to access the imidazo[1,5-a]pyridine scaffold. These methods often involve the cyclocondensation of 2-(aminomethyl)pyridines with various electrophiles.^[1] Other notable methods include:

- Iodine-mediated sp^3 C-H amination: This transition-metal-free approach utilizes molecular iodine to synthesize imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines.[7]
- Copper-catalyzed transannulation: N-heteroaryl aldehydes or ketones can react with alkylamines via a $\text{Csp}^3\text{-H}$ amination in the presence of a copper(I) catalyst and oxygen.
- Three-component coupling: Substituted picolinaldehydes, amines, and formaldehyde can be coupled to produce imidazo[1,5-a]pyridinium ions.



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